molecular formula C12H12ClNO4S B14602322 1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- CAS No. 59963-81-4

1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-

Cat. No.: B14602322
CAS No.: 59963-81-4
M. Wt: 301.75 g/mol
InChI Key: GLBBPHYHXRHEOJ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- is a complex organic compound with a unique structure that includes an isoindole core and a chloromethylsulfonyl propyl group

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with chloromethylsulfonyl propyl reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- can be compared with other isoindole derivatives such as:

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

59963-81-4

Molecular Formula

C12H12ClNO4S

Molecular Weight

301.75 g/mol

IUPAC Name

2-(3-chloro-2-methylsulfonylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C12H12ClNO4S/c1-19(17,18)8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3

InChI Key

GLBBPHYHXRHEOJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)CCl

Origin of Product

United States

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